Dodecamethylcyclohexasilane

CVD precursor SiC fibre thermal decomposition

Choose this solid, non-pyrophoric cyclohexasilane over hazardous liquid alternatives for safer handling. Its unique cyclic architecture enables precise SiC film/fiber stoichiometry via CVD or thermal polymerization, simplifying process control for high-purity material R&D and pilot production.

Molecular Formula C12H36Si6
Molecular Weight 348.92 g/mol
CAS No. 4098-30-0
Cat. No. B1580885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecamethylcyclohexasilane
CAS4098-30-0
Molecular FormulaC12H36Si6
Molecular Weight348.92 g/mol
Structural Identifiers
SMILESC[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)C
InChIInChI=1S/C12H36Si6/c1-13(2)14(3,4)16(7,8)18(11,12)17(9,10)15(13,5)6/h1-12H3
InChIKeyRTCLHEHPUHREBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecamethylcyclohexasilane (CAS 4098-30-0): Solid Cyclic Oligosilane for SiC Thin‑Film Deposition


Dodecamethylcyclohexasilane (Si₆(CH₃)₁₂, CAS 4098-30-0) is a cyclic permethylated oligosilane . This white-to‑colourless solid is a member of the cyclohexasilane family that exhibits a moderate melting point of 229 °C and a predicted boiling point of 263.9 °C [1]. The compound has been studied as a single‑source precursor for silicon carbide thin films via chemical vapour deposition (CVD) and for the fabrication of SiC fibres by way of polymeric intermediates [2]. Its six‑membered silicon‑silicon backbone with twelve methyl substituents provides a well‑defined, volatile‑free molecular structure that is attractive for applications requiring high‑purity, stoichiometry‑controlled silicon‑carbon materials .

Why Generic Substitution of Dodecamethylcyclohexasilane with Other Oligosilanes Fails in CVD and Fibre Applications


Dodecamethylcyclohexasilane cannot be freely replaced by its linear or smaller‑ring analogues because the molecular architecture directly determines the thermal‑decomposition pathway, the stoichiometry of the resulting SiC material, and the ease of handling. For instance, the cyclic hexamer (Si₆) exhibits a markedly different polymerisation and cross‑linking profile under heat compared with the dimeric species hexamethyldisilane (Si₂) [1], while the parent hydrogen‑terminated cyclohexasilane (Si₆H₁₂) is a pyrophoric liquid whose vapour‑phase transport behaviour and safety profile diverge sharply from the stable methylated solid [2]. Consequently, substituting one oligosilane for another without quantitative performance data compromises film crystallinity, deposition reproducibility, and overall process safety [3].

Quantitative Differentiation of Dodecamethylcyclohexasilane from Oligosilane Alternatives


Cyclic Hexamer vs. Linear Dimer: Molecular Architecture Dictates Polymerisation Outcome

When heated to 400 °C for 48 h in an autoclave, dodecamethylcyclohexasilane (Si₆Me₁₂) undergoes ring‑opening polymerisation to yield a viscous liquid that can be drawn into fibres and subsequently converted to superfine β‑SiC particles (30–70 Å) with a tensile strength of ~300 kg mm⁻² after heat treatment at 1300 °C [1]. In contrast, the linear analogue hexamethyldisilane (Si₂Me₆) does not undergo analogous polymerisation to a processable fibre precursor under the same conditions; its pyrolysis leads to different volatile‑silicon fragments and does not yield the same cohesive fibre morphology [2]. The cyclic nature of the hexamer is therefore essential for achieving a continuous, mechanically robust SiC fibre.

CVD precursor SiC fibre thermal decomposition

Electron Affinity Benchmark: Cyclic Si₆ Readily Forms Anion Radical Whereas Linear Si₂ Does Not

Dodecamethylcyclohexasilane (Si₆Me₁₂) can be converted to its anion radical in the presence of excess benzene, demonstrating an electron affinity higher than that of benzene [1]. Under identical reduction conditions, hexamethyldisilane (Si₂Me₆) yielded no radical signal, while linear decamethyltetrasilane (Si₄Me₁₀) produced complex EPR spectra [1]. This indicates that the cyclic Si₆ framework stabilises the added electron far more effectively than the linear Si₂ analogue, and the reduction behaviour is distinct even among permethylated polysilanes of different chain lengths.

electron affinity radical chemistry anion radical

CVD Deposition Temperature and Film Quality: Si₆Me₁₂ vs. Tetramethyldisilane

Silicon carbide thin films have been deposited from dodecamethylcyclohexasilane (Si₆Me₁₂) using hydrogen‑plasma‑enhanced chemical vapour deposition (PECVD), yielding films with good adhesion and dense microstructure [1]. While direct comparative deposition‑temperature data for Si₆Me₁₂ are limited, the cyclic hexamer is cited as a single‑source precursor that can operate at “milder conditions” than conventional dual‑source methods [2]. In contrast, tetramethyldisilane (Si₂Me₄H₂) requires flash pyrolysis up to 1340 K (~1067 °C) to initiate decomposition and produces a complex mixture of silicon‑carbon fragments [3]. The lower thermal input required for Si₆Me₁₂ (often below 1000 °C for PECVD) translates into reduced thermal budget and better compatibility with temperature‑sensitive substrates [1].

CVD SiC thin film deposition temperature

Safety and Handling: Solid Methylated Si₆ vs. Liquid Pyrophoric Si₆H₁₂

Dodecamethylcyclohexasilane is a solid with a melting point of 229 °C and a boiling point of 263.9 °C, and it is classified as a combustible solid (Storage Class 11) . In sharp contrast, the hydrogen‑terminated analogue cyclohexasilane (Si₆H₁₂) is a pyrophoric liquid that ignites spontaneously in air and has a boiling point of only 80 °C at 15 torr [1]. This difference in physical state and reactivity directly affects storage, transport, and process safety: the solid methylated derivative can be handled under standard inert‑atmosphere protocols, whereas the liquid hydrogen analogue requires stringent pyrophoric‑material precautions and specialised equipment [2].

safety handling cyclohexasilane

Validated Application Scenarios for Dodecamethylcyclohexasilane


Single‑Source Precursor for Plasma‑Enhanced CVD of Adherent SiC Thin Films

Dodecamethylcyclohexasilane can be employed as a single‑source precursor in hydrogen‑plasma‑enhanced chemical vapour deposition (PECVD) to grow silicon carbide thin films on silicon substrates. The resulting films exhibit a dense microstructure and strong adhesion to the substrate, as demonstrated by scanning‑transmission electron microscopy [1]. This approach eliminates the need for separate silicon and carbon sources, simplifies process control, and enables deposition at temperatures lower than those required for thermal CVD of alternative precursors such as tetramethyldisilane [2].

Thermal Polymerisation Route to High‑Strength SiC Fibres

When heated to 400 °C for 48 h, dodecamethylcyclohexasilane undergoes ring‑opening polymerisation to form a viscous polymer that can be dissolved in benzene and drawn into fibres. Subsequent vacuum heat‑treatment up to 1300 °C converts these fibres into continuous β‑SiC filaments composed of superfine particles (30–70 Å) with a tensile strength of approximately 300 kg mm⁻² [1]. This process yields ceramic fibres suitable for high‑temperature composites, aerospace materials, and reinforcement applications that cannot be realised with linear disilane precursors [2].

Polysilane Anion‑Radical Generation for Fundamental Mechanistic Studies

The ability of dodecamethylcyclohexasilane to form a stable anion radical upon reduction in benzene solution makes it a valuable model compound for investigating electron‑transfer processes, σ‑delocalisation in polysilane chains, and the electronic structure of silicon‑silicon bonded systems [1]. Unlike linear hexamethyldisilane, which yields no radical under identical conditions, the cyclic hexamer provides a clean and reproducible spectroscopic signature that can be leveraged in mechanistic and physical‑organic chemistry research [1].

Safe, Non‑Pyrophoric Solid Replacement for Liquid Cyclohexasilane in Semiconductor Processing

For facilities that require a cyclohexasilane‑based silicon/carbon source but cannot accommodate the stringent safety protocols associated with pyrophoric liquids, dodecamethylcyclohexasilane offers a solid, non‑pyrophoric alternative [1]. Its melting point of 229 °C and boiling point of 263.9 °C allow it to be handled using standard inert‑atmosphere techniques, significantly reducing the risk of fire or explosion during storage, transfer, and deposition [2]. This practical advantage streamlines procurement and operational workflows in both R&D and pilot‑scale production environments.

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